N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Description
“N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O/c1-2-3-4-10-7-12(21-20-10)19-13(22)9-5-6-11(18-8-9)14(15,16)17/h5-8H,2-4H2,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKKVVNDFXZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)NC(=O)C2=CN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide” typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the butyl group.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The trifluoromethyl group and the pyridine ring may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Pyrazole derivatives are known for their diverse biological activities, making this compound a candidate for drug discovery.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a potential lead compound for the development of new drugs.
Industry
In industry, the compound may be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of “N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide” would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
- N-(5-ethyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
- N-(5-propyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Uniqueness
The uniqueness of “N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide” lies in the presence of the butyl group, which may influence its biological activity and physicochemical properties. The trifluoromethyl group also contributes to its uniqueness by enhancing its metabolic stability and binding affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
